2-(4-(2-(4-methoxyphenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
Description
This compound features a tetrazole core (a five-membered aromatic ring with four nitrogen atoms) substituted with two key groups:
- A 4-(2-(4-methoxyphenyl)acetamido)phenyl moiety at position 2, comprising a phenyl ring linked via an acetamido group to a 4-methoxyphenyl substituent.
- An N-(2,2,2-trifluoroethyl)carboxamide group at position 3.
The tetrazole ring confers metabolic stability and hydrogen-bonding capacity, while the trifluoroethyl group enhances lipophilicity and electron-withdrawing effects. The 4-methoxyphenyl substituent may improve solubility and target binding affinity.
Properties
IUPAC Name |
2-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O3/c1-31-15-8-2-12(3-9-15)10-16(29)24-13-4-6-14(7-5-13)28-26-17(25-27-28)18(30)23-11-19(20,21)22/h2-9H,10-11H2,1H3,(H,23,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQCAUJEZVJPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-(4-methoxyphenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.43 g/mol. The structure features a tetrazole ring , which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the methoxyphenyl and trifluoroethyl groups may enhance its lipophilicity and biological efficacy.
Anticancer Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, a related tetrazole derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The presence of the tetrazole moiety in this compound suggests potential antimicrobial properties. Studies on similar compounds have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 10 µg/mL |
Anti-inflammatory Effects
Compounds containing the tetrazole structure are also noted for their anti-inflammatory activities. Research has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Tetrazole derivatives often inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
- Apoptosis Induction : Certain compounds induce apoptosis through mitochondrial pathways, leading to cancer cell death.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties, further contributing to their therapeutic effects.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer potential of a series of tetrazole derivatives, including the compound . The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various tetrazole derivatives against clinical isolates. The study concluded that specific modifications in the structure enhanced activity against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues by Core Heterocycle and Substituents
The following compounds share functional or structural similarities with the target molecule:
Table 1: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
